3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one
Overview
Description
3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one is an organosulfur compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-methylthiophene, which is a key intermediate.
Cyclization: The 3-methylthiophene undergoes cyclization reactions to form the benzo[c]thiophene core structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium may be used to facilitate the reactions, and the process may be carried out under controlled temperature and pressure conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers.
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is studied for its photophysical properties and its ability to form conjugated polymers with unique electronic properties.
Mechanism of Action
The mechanism of action of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one involves its interaction with molecular targets and pathways in biological systems. The sulfur atom in the thiophene ring can participate in various chemical interactions, and the compound’s electronic properties can influence its behavior in different environments. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Methylthiophene: A simpler thiophene derivative with a methyl group at the 3-position.
3-(Methylthio)thiophene: Another thiophene derivative with a methylthio group at the 3-position.
Thieno[3,4-b]thiophene: A fused thiophene derivative with unique electronic properties.
Uniqueness
3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one is unique due to its specific substitution pattern and the presence of both a methylthio group and a ketone group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specialized applications in organic electronics and pharmaceuticals.
Properties
IUPAC Name |
3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS2/c1-11-9-8-6(5-12-9)3-2-4-7(8)10/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBFYPGUFUUNLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C2C(=CS1)CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438187 | |
Record name | 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168279-57-0 | |
Record name | 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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